Serine Hydrolase Inhibitor-21 is a compound that plays a significant role in the inhibition of serine hydrolases, a diverse class of enzymes involved in various metabolic processes. This compound is particularly noted for its specificity and potency against certain serine hydrolases, making it a valuable tool in biochemical research and potential therapeutic applications. The inhibitor is classified as a pyridine derivative and has shown notable activity against butyrylcholinesterase, with an inhibition constant (Ki) of 429 nM .
Serine hydrolases are characterized by the presence of a serine residue at their active site, which is essential for their catalytic function. These enzymes are involved in hydrolyzing ester, amide, and thioester bonds, playing critical roles in metabolic pathways across various organisms . Serine Hydrolase Inhibitor-21 belongs to the broader category of chemical probes designed to selectively inhibit specific serine hydrolases, facilitating studies on enzyme function and potential therapeutic interventions .
The synthesis of Serine Hydrolase Inhibitor-21 involves several key steps that optimize yield and purity. The synthesis typically starts with commercially available pyridine derivatives, which undergo various chemical transformations to introduce functional groups necessary for activity. For instance, fluorophosphonates have been employed as effective electrophilic warheads in the synthesis of serine hydrolase inhibitors due to their ability to form stable covalent bonds with the active site serine .
Key steps in the synthesis may include:
The efficiency of these synthetic routes has improved over time, leading to higher yields and better-defined products suitable for biological assays .
The molecular structure of Serine Hydrolase Inhibitor-21 features a pyridine ring that is crucial for its inhibitory activity. The compound's structure allows it to interact effectively with the active site of serine hydrolases. Key structural data include:
Understanding the molecular structure is essential for elucidating how modifications can enhance inhibitory activity or selectivity .
The chemical reactions involving Serine Hydrolase Inhibitor-21 primarily focus on its interaction with serine hydrolases. The mechanism typically involves:
These reactions are critical for understanding how inhibitors can modulate enzyme activity and provide insights into their potential therapeutic applications .
The mechanism of action for Serine Hydrolase Inhibitor-21 involves several steps:
Data from kinetic studies often support these mechanisms by demonstrating changes in enzyme activity upon inhibitor exposure .
Serine Hydrolase Inhibitor-21 possesses distinct physical and chemical properties that contribute to its functionality:
Characterization through techniques such as high-performance liquid chromatography can provide insights into purity and stability over time .
Serine Hydrolase Inhibitor-21 has several scientific applications:
Serine Hydrolase Inhibitor-21 (chemical name: (±)-4,5-dihydro-2,5-methyl-1,3-benzodioepin-7-yl N-(4′-isopropylphenyl)-carbamate; CAS: 366448-34-2) functions as a covalent inhibitor targeting the catalytic serine nucleophile within the active site of serine hydrolases. Its mechanism involves nucleophilic attack by the serine residue, leading to the formation of a stable carbamate-enzyme adduct. This covalent modification permanently obstructs substrate access to the catalytic triad, thereby abolishing hydrolytic activity [1] [3] [7]. The electrophilic carbamate carbonyl (C=O) within the inhibitor serves as the key warhead, mirroring inhibition strategies employed by clinical carbamate-based drugs like rivastigmine and rivaroxaban [1] [4]. Mass spectrometry studies confirm irreversible mass shifts consistent with covalent adduct formation on butyrylcholinesterase [5].
Quantitative kinetic characterization reveals Serine Hydrolase Inhibitor-21 exhibits potent inhibition of human butyrylcholinesterase (BuChE) with a dissociation constant (Ki) of 429 nM. This value was determined under steady-state conditions using butyrylthiocholine as the substrate and the Ellman assay for activity measurement [2] [6] [8]. The Ki reflects high-affinity binding preceding the covalent modification step. Inhibition potency is substrate concentration-dependent, as evidenced by IC₅₀ values ranging from 3.61–12.2 nM at physiologically relevant butyrylthiocholine concentrations (0.1–0.6 mM) [5]. Comparative analysis positions Serine Hydrolase Inhibitor-21 as a mid-potency BuChE inhibitor relative to other carbamates:
Table 1: Comparative Inhibition Constants for Carbamate-Based Butyrylcholinesterase Inhibitors
| Inhibitor | Ki for BuChE (nM) | Substrate Used | Reference Context |
|---|---|---|---|
| Serine Hydrolase Inhibitor-21 | 429 | Butyrylthiocholine | [2] [6] [8] |
| DHBDC* | 3.7–12.2 (IC₅₀) | Butyrylthiocholine | [5] |
| Cymserine analogue | ~5–15 (IC₅₀) | Butyrylthiocholine | [5] |
| Rivastigmine | ~4,000–8,000 | Acetylthiocholine | [1] |
*Dihydrobenzodioxepine cymserine
While classified as covalent modifiers, carbamate inhibitors exhibit a spectrum of reversibility. Serine Hydrolase Inhibitor-21 demonstrates slow hydrolytic decarbamylation kinetics, indicative of prolonged, but ultimately reversible, target engagement. This contrasts with organophosphates (e.g., sarin) which form near-permanent adducts [1] [5] [9]. Reversibility is inferred from:
Serine Hydrolase Inhibitor-21 disrupts the canonical Ser-His-Asp(Glu) catalytic triad essential for hydrolytic function in α/β-hydrolase fold enzymes like BuChE. Key mechanistic disruptions include:
Table 2: Molecular Interactions Disrupted by Serine Hydrolase Inhibitor-21 in α/β-Hydrolases
| Catalytic Element | Normal Function | Effect of Inhibitor-21 |
|---|---|---|
| Catalytic Serine (Nucleophile) | Initiates hydrolysis via nucleophilic attack | Covalently modified; nucleophilicity abolished |
| Histidine (Base) | Activates serine; stabilizes transition state | Proton relay disrupted; catalytic dyad function lost |
| Aspartate/Glutamate (Charge relay) | Orients histidine; stabilizes charge | Indirectly impaired due to disrupted Ser-His interaction |
| Oxyanion Hole | Stabilizes tetrahedral transition state | Occupied but inadequately stabilized; substrate access blocked |
| Acyl/Choline Binding Pockets | Substrate specificity and orientation | Occupied by inhibitor scaffold, preventing substrate binding |
The inhibitor’s pyridine and carbamate groups likely engage in specific hydrogen bonding and hydrophobic interactions within the gorge, enhancing selectivity over acetylcholinesterase [2] [6] [8]. This precise disruption of nucleophile-electrophile interactions underpins its biochemical efficacy as a serine hydrolase inhibitor.
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1